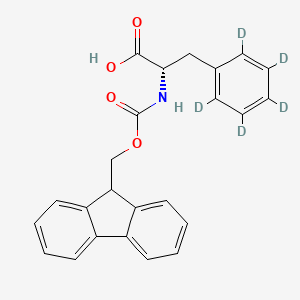

L-Phenyl-D5-alanine-N-fmoc

Descripción general

Descripción

L-Phenyl-D5-alanine-N-fmoc (PD5A-N-fmoc) is an amino acid derivative that is used in the synthesis of peptides and proteins. It is an important reagent in peptide synthesis, as it is used to introduce a phenyl group into a peptide chain. It is also used for the synthesis of peptide libraries and for the preparation of peptide-based drugs.

Aplicaciones Científicas De Investigación

Stable Isotope Labeling

L-Phenyl-D5-alanine-N-FMOC is a stable isotope-labeled compound . Stable isotope labeling is a technique used in molecular biology to help understand chemical reactions and interactions. In this context, L-Phenyl-D5-alanine-N-FMOC can be used to label peptides for mass spectrometry-based protein quantitation .

Proteomics Research

Proteomics is the large-scale study of proteins, particularly their structures and functions. L-Phenyl-D5-alanine-N-FMOC can be used in proteomics studies . It can help in the identification and quantification of proteins in complex biological samples, providing insights into cellular processes and disease mechanisms.

Solid Phase Peptide Synthesis

Solid Phase Peptide Synthesis (SPPS) is a method used to synthesize peptides. L-Phenyl-D5-alanine-N-FMOC is potentially useful for SPPS . The Fmoc group acts as a protective group for the amino acid during the synthesis process.

Biomolecular NMR

Biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy is a tool often used in structural biology. L-Phenyl-D5-alanine-N-FMOC can be used in Biomolecular NMR applications . The deuterium labeling (D5) can enhance the NMR signals, making it easier to interpret the data.

Mecanismo De Acción

Target of Action

L-Phenyl-D5-alanine-N-fmoc primarily targets the amino acid transporters and enzymes involved in protein synthesis. These targets play crucial roles in cellular metabolism and protein assembly, facilitating the incorporation of modified amino acids into peptides and proteins .

Mode of Action

The compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. The Fmoc (fluorenylmethyloxycarbonyl) group enhances the compound’s hydrophobicity and aromaticity, promoting its association with the target proteins and enzymes . This interaction can lead to changes in the conformation and activity of these proteins, affecting their function in protein synthesis.

Biochemical Pathways

L-Phenyl-D5-alanine-N-fmoc affects the protein synthesis pathway by being incorporated into nascent peptides. This incorporation can alter the structure and function of the resulting proteins, potentially affecting downstream pathways such as signal transduction , metabolic regulation , and cellular communication . The presence of the Fmoc group can also influence the self-assembly of peptides into higher-order structures, impacting cellular processes.

Pharmacokinetics

The pharmacokinetics of L-Phenyl-D5-alanine-N-fmoc involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s hydrophobic nature aids in its absorption through cellular membranes. Once inside the cell, it is distributed to various cellular compartments where it can be incorporated into proteins. The metabolism of the compound involves the removal of the Fmoc group, which can be catalyzed by cellular enzymes. The excretion of the compound and its metabolites occurs through renal and hepatic pathways .

Result of Action

At the molecular level, the incorporation of L-Phenyl-D5-alanine-N-fmoc into proteins can lead to structural modifications that affect protein stability, function, and interactions. These changes can influence cellular processes such as enzyme activity , signal transduction , and cellular communication . At the cellular level, these modifications can result in altered cell behavior, including changes in cell growth , differentiation , and response to external stimuli .

Action Environment

The action of L-Phenyl-D5-alanine-N-fmoc is influenced by environmental factors such as pH, temperature, and the presence of other molecules. The compound’s stability and efficacy can be affected by the pH of the environment, as extreme pH levels can lead to the hydrolysis of the Fmoc group. Temperature changes can also impact the compound’s interaction with its targets, as higher temperatures may enhance its hydrophobic interactions. Additionally, the presence of other molecules, such as ions and cofactors, can modulate the compound’s activity and stability .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1/i1D,2D,3D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVFAHZPLIXNDH-XFTMQEPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001192525 | |

| Record name | L-Phenyl-d5-alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001192525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Phenyl-D5-alanine-N-fmoc | |

CAS RN |

225918-67-2 | |

| Record name | L-Phenyl-d5-alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225918-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Phenyl-d5-alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001192525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

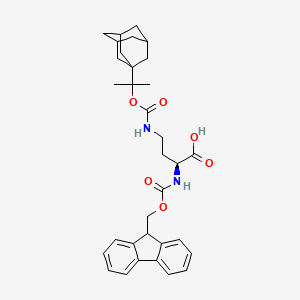

![(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid](/img/structure/B613548.png)

![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)